molecular formula C9H10N2O2S B3023446 2-(4-Nitrophenyl)-1,3-thiazolidine CAS No. 831-25-4

2-(4-Nitrophenyl)-1,3-thiazolidine

Cat. No. B3023446
CAS RN: 831-25-4
M. Wt: 210.26 g/mol
InChI Key: BPCHRWRCVLIXJK-UHFFFAOYSA-N
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Description

“2-(4-Nitrophenyl)-1,3-thiazolidine” is a compound that contains a nitrophenyl group and a thiazolidine ring. Nitrophenols are aromatic compounds that contain a nitro group (-NO2) attached to a phenol group. Thiazolidine is a heterocyclic compound that contains sulfur and nitrogen in a five-membered ring .


Synthesis Analysis

While specific synthesis methods for “2-(4-Nitrophenyl)-1,3-thiazolidine” are not available, nitrophenols and thiazolidines are often synthesized through various chemical reactions. For instance, nitrophenols can be produced by nitration of phenol . Thiazolidines can be synthesized from aldehydes or ketones reacting with cysteamine .


Chemical Reactions Analysis

Nitrophenols are known to undergo various chemical reactions, including reduction reactions . Thiazolidines can participate in a variety of chemical reactions depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Nitrophenyl)-1,3-thiazolidine” would depend on its specific structure. Nitrophenols are typically solids at room temperature and are highly soluble in water .

Scientific Research Applications

Safety And Hazards

Nitrophenols can be harmful if swallowed, in contact with skin, or if inhaled. They may also cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for “2-(4-Nitrophenyl)-1,3-thiazolidine” would depend on its potential applications. Nitrophenols and thiazolidines have been studied for their potential in various fields, including medicine and materials science .

properties

IUPAC Name

2-(4-nitrophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-4,9-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRGPMCASSSEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902835
Record name NoName_3399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)thiazolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Nitrophenyl)-1,3-thiazolidine
Reactant of Route 2
2-(4-Nitrophenyl)-1,3-thiazolidine
Reactant of Route 3
2-(4-Nitrophenyl)-1,3-thiazolidine
Reactant of Route 4
2-(4-Nitrophenyl)-1,3-thiazolidine
Reactant of Route 5
2-(4-Nitrophenyl)-1,3-thiazolidine
Reactant of Route 6
2-(4-Nitrophenyl)-1,3-thiazolidine

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